molecular formula C28H28D8N4O3S B1574277 Lurasidone Metabolite 14326 D8

Lurasidone Metabolite 14326 D8

Cat. No.: B1574277
M. Wt: 516.72
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lurasidone Metabolite 14326 D8 is the deuterium labeled Lurasidone Metabolite 14326, which is a metabolite of Lurasidone.

Scientific Research Applications

Pharmacokinetics and Metabolism

Lurasidone hydrochloride, the parent compound of the metabolite 14326 D8, is a second-generation antipsychotic with a unique pharmacokinetic profile. It is predominantly metabolized by cytochrome P450 (CYP) 3A4, resulting in various metabolites, including 14326 D8. Studies reveal its dose-proportional pharmacokinetics in both healthy adults and clinical populations, indicating a consistent relationship between dose and plasma concentration across different dosages (Greenberg & Citrome, 2017).

Receptor Binding and Effects on Cognitive Functions

Lurasidone and its metabolites have high affinity for dopamine D2, serotonin 5-HT7, 5-HT2A, and 5-HT1A receptors, as well as alpha2C adrenoceptors. The unique receptor binding profile of lurasidone, including its metabolites, contributes to its therapeutic effects, such as improving cognitive impairments in schizophrenia (Ishiyama et al., 2007).

Impact on Neurotransmitter Systems

Studies show that lurasidone's effects on the dopaminergic and serotonergic systems extend to its metabolites. This impact on neurotransmitter systems is crucial for understanding the drug's efficacy and side-effect profile in treating psychiatric disorders. Lurasidone's ability to antagonize 5-HT7 receptors, in particular, is associated with its positive effects on mood and cognition, a property likely shared by its active metabolites (Tarazi & Riva, 2013).

Clinical Implications in Psychiatric Disorders

Lurasidone metabolites, including 14326 D8, contribute to the overall therapeutic profile of the drug in treating schizophrenia and bipolar disorder. Their combined receptor activity and pharmacokinetic properties are integral to lurasidone's efficacy in improving both psychotic and mood symptoms in these disorders (Meyer et al., 2009).

Properties

Molecular Formula

C28H28D8N4O3S

Molecular Weight

516.72

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.